[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid
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Overview
Description
[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid: is an organic compound with the molecular formula C9H9ClO5S and a molecular weight of 264.69 g/mol . This compound is characterized by the presence of a chlorosulfonyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide, acetonitrile, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid typically involves the chlorosulfonation of 4-methoxyphenylacetic acid. The reaction is carried out by treating 4-methoxyphenylacetic acid with chlorosulfonic acid at elevated temperatures, usually between 80°C to 150°C . The reaction proceeds as follows:
4-Methoxyphenylacetic acid+Chlorosulfonic acid→[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group in [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: It is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine:
Drug Development: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Chemistry: It is used in the synthesis of sulfonated polymers, which have applications in ion exchange resins and membrane technologies.
Mechanism of Action
The mechanism of action of [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound can also undergo hydrolysis to release sulfonic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
[3-(Chlorosulfonyl)benzoic acid]: Similar structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
[4-Chloro-3-(chlorosulfonyl)benzoic acid]: Contains an additional chlorine atom, which can influence its reactivity and solubility.
Uniqueness:
- The presence of both the chlorosulfonyl and methoxy groups in [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications.
- Its unique structure provides specific reactivity patterns that are not observed in similar compounds, making it valuable in specialized applications .
Biological Activity
[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid is an organic compound with significant biological activity, particularly due to its unique structural features, including a chlorosulfonyl group and a methoxy group. This compound has garnered interest in various fields such as medicinal chemistry, biochemistry, and polymer science due to its potential applications in drug development and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C₉H₉ClO₅S
- Molecular Weight : 264.69 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
The synthesis typically involves the chlorosulfonation of 4-methoxyphenylacetic acid using chlorosulfonic acid under controlled conditions.
The biological activity of this compound is primarily attributed to its chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity leads to the inhibition of enzyme activity, making it a valuable compound in biochemical research for studying enzyme inhibition and protein modification .
Antioxidant Activity
Recent studies have indicated that derivatives of compounds containing the methoxyphenyl group exhibit notable antioxidant properties. For instance, some derivatives demonstrated antioxidant activity that surpassed that of ascorbic acid, a well-known antioxidant, by 1.4 times . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer potential of this compound derivatives has been explored through various studies. In vitro assays revealed that certain derivatives were more cytotoxic against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. For example, compounds were found to inhibit U-87 cell proliferation significantly more than MDA-MB-231 cells, indicating selectivity towards specific cancer cell lines .
Case Study 1: Enzyme Inhibition
In a study focused on the inhibition of lipoxygenases, derivatives containing the methoxyphenyl structure were tested for their inhibitory potency against mammalian lipoxygenases (ALOX15). The results showed varying degrees of inhibition with IC₅₀ values indicating significant potential for these compounds in modulating inflammatory responses .
Case Study 2: Synthesis and Testing of Derivatives
A series of novel derivatives were synthesized from this compound, including hydrazone and thiosemicarbazide derivatives. These compounds were screened for both antioxidant and anticancer activities. The findings highlighted that several derivatives exhibited enhanced biological activity compared to their parent compound, suggesting that structural modifications could lead to improved therapeutic profiles .
Comparative Analysis
Compound Name | Antioxidant Activity (DPPH Scavenging) | Anticancer Activity (U-87 Cell Line) |
---|---|---|
This compound | Higher than ascorbic acid | Selective cytotoxicity observed |
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher than ascorbic acid | Significant inhibition noted |
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | 1.35 times higher than ascorbic acid | More active against U-87 than MDA-MB-231 |
Properties
IUPAC Name |
2-(3-chlorosulfonyl-4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-15-7-3-2-6(5-9(11)12)4-8(7)16(10,13)14/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIDPDFPNMMBIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542860 |
Source
|
Record name | [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104967-35-3 |
Source
|
Record name | [3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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